molecular formula C32H52O6 B1249737 Dictyostatin

Dictyostatin

カタログ番号: B1249737
分子量: 532.8 g/mol
InChIキー: OFPZNTXZCGKCMU-VXBOPZJTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isolation and Structural Identification from Marine Sponges

The initial isolation of this compound was achieved in 1994 by George Pettit and colleagues from Arizona State University, who extracted the compound from a marine sponge belonging to the genus Spongia collected from the Republic of Maldives in the Indian Ocean. The isolation yield was extraordinarily low, with this compound representing only 3.4 × 10^-7% of the dry weight of the sponge material, highlighting the precious nature of this natural product. This minuscule yield presented significant challenges for structural elucidation and biological testing, as conventional analytical techniques required substantial quantities of pure compound.

Pettit's initial structural assignment revealed this compound as a macrocyclic lactone featuring a 22-membered ring system, representing a new type of marine natural product with unprecedented structural complexity. The preliminary structure determination established the basic connectivity and identified key functional groups, including multiple hydroxyl substituents, alkene moieties, and the characteristic macrolactone ring. However, the complete stereochemical assignment remained incomplete due to the limited sample availability and the inherent challenges associated with determining absolute configuration in complex natural products.

A second isolation of this compound was subsequently accomplished by Amy Wright and colleagues at Harbor Branch Oceanographic Institution, who obtained the compound from a different sponge species, specifically a Lithistida sponge of the family Corallistidae collected off the north Jamaican coast. This independent isolation not only confirmed the structure proposed by Pettit but also provided sufficient material for more comprehensive biological characterization. The Wright group's isolation efforts yielded enough sample to enable detailed nuclear magnetic resonance spectroscopy studies and initial pharmacological investigations.

The complete structural assignment of this compound was finally achieved in 2004 through a collaborative effort between Ian Paterson at Cambridge University and Amy Wright, utilizing advanced nuclear magnetic resonance techniques and molecular modeling approaches. This work provided the definitive stereochemical assignment for all stereocenters within the molecule, revealing a complex three-dimensional structure with multiple chiral centers that contributed to its biological activity. The structural assignment was subsequently confirmed through independent total syntheses reported simultaneously by the research groups of Dennis Curran at the University of Pittsburgh and Ian Paterson at Cambridge University.

Isolation Source Location Yield Research Group Year
Spongia species Republic of Maldives 3.4 × 10^-7% Pettit et al. 1994
Lithistida sponge North Jamaican coast Not specified Wright et al. 2003

Early Pharmacological Characterization as a Cytotoxic Agent

The initial pharmacological characterization of this compound revealed remarkable cytotoxic activity against cancer cell lines, establishing its potential as a therapeutic agent. Pettit's original studies demonstrated that this compound strongly inhibited the growth of murine P388 lymphocytic leukemia cells, indicating potent anticancer activity at nanomolar concentrations. These preliminary findings suggested that this compound possessed cytotoxic potency comparable to or exceeding that of established anticancer agents, warranting further investigation into its mechanism of action.

Subsequent studies by the Wright group provided crucial insights into this compound's mechanism of cytotoxic activity, demonstrating that the compound functioned as a microtubule-stabilizing agent similar to paclitaxel. Initial screening assays identified this compound as a highly active component with the ability to arrest cells in the G2/M phase of the cell cycle, a characteristic hallmark of microtubule-targeting agents. Immunofluorescence microscopy studies using antitubulin staining revealed that this compound-treated cells exhibited multiple aster formations and microtubule matrix bundling patterns virtually identical to those observed in paclitaxel-treated cells.

The compound's ability to induce tubulin polymerization was definitively established through in vitro assays using purified bovine brain tubulin. This compound demonstrated potent tubulin polymerization activity, with the resulting polymerized microtubules remaining stable even at cold temperatures, a characteristic feature of microtubule-stabilizing agents. This thermal stability distinguished this compound from microtubule-destabilizing agents and confirmed its classification as a member of the microtubule-stabilizing class of anticancer compounds.

One of the most significant findings from the early pharmacological characterization was this compound's retained activity against paclitaxel-resistant cancer cell lines. The compound proved highly potent against two paclitaxel-resistant human cancer cell lines expressing active P-glycoprotein, a membrane efflux pump that confers multidrug resistance by actively removing chemotherapeutic agents from cells. This activity against resistant cell lines suggested that this compound was not a substrate for P-glycoprotein-mediated efflux, potentially offering therapeutic advantages over existing microtubule-stabilizing agents.

Comparative studies established this compound's exceptional potency relative to other established anticancer agents. The compound exhibited 50% growth inhibitory concentrations comparable to paclitaxel and discodermolide against sensitive cell lines, with values of 0.69, 0.71, and 1.7 nanomolar respectively against 1A9 cells. More importantly, this compound maintained significant activity against paclitaxel-resistant cell lines, demonstrating concentrations of 3.2 nanomolar against 1A9PTX10 cells and 1.3 nanomolar against 1A9PTX22 cells.

Competitive binding studies provided additional evidence for this compound's mechanism of action, demonstrating that the compound could inhibit paclitaxel binding to tubulin polymers. At a concentration of 1 micromolar, this compound achieved 61% inhibition of paclitaxel binding, indicating competition for the same binding site on β-tubulin. This competitive binding relationship suggested that this compound and paclitaxel shared a common binding site on microtubules, despite their distinct chemical structures.

Cell Line This compound IC50 (nM) Paclitaxel IC50 (nM) Resistance Factor
1A9 (sensitive) 0.69 0.71 1.0
1A9PTX10 (resistant) 3.2 >1000 4.6
1A9PTX22 (resistant) 1.3 >1000 1.9

The early pharmacological characterization also revealed this compound's structural relationship to discodermolide, another marine-derived microtubule-stabilizing agent. Both compounds shared similar mechanisms of action and exhibited comparable cytotoxic potencies, suggesting potential common biogenetic origins or evolutionary relationships. This structural homology between this compound and discodermolide provided valuable insights for structure-activity relationship studies and guided subsequent synthetic efforts aimed at developing improved analogues.

特性

分子式

C32H52O6

分子量

532.8 g/mol

IUPAC名

(3Z,5E,7R,8S,10S,11Z,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one

InChI

InChI=1S/C32H52O6/c1-8-9-12-24(5)32-26(7)28(34)18-15-21(2)19-25(6)31(37)23(4)16-17-27(33)20-29(35)22(3)13-10-11-14-30(36)38-32/h8-14,16-17,21-29,31-35,37H,1,15,18-20H2,2-7H3/b12-9-,13-10+,14-11-,17-16-/t21-,22+,23-,24-,25-,26-,27+,28+,29-,31-,32-/m0/s1

InChIキー

OFPZNTXZCGKCMU-VXBOPZJTSA-N

異性体SMILES

C[C@H]1CC[C@H]([C@@H]([C@@H](OC(=O)/C=C\C=C\[C@H]([C@H](C[C@@H](/C=C\[C@@H]([C@@H]([C@H](C1)C)O)C)O)O)C)[C@@H](C)/C=C\C=C)C)O

正規SMILES

CC1CCC(C(C(OC(=O)C=CC=CC(C(CC(C=CC(C(C(C1)C)O)C)O)O)C)C(C)C=CC=C)C)O

同義語

dictyostatin

製品の起源

United States

科学的研究の応用

Synthesis and Structural Modifications

The complex structure of dictyostatin has posed challenges in its synthesis. Recent advancements have led to more efficient synthetic routes, including a 14-step synthesis that allows for the production of analogs with retained biological activity. Notably, 6-epi-dictyostatin has been synthesized and shown to exhibit superior antitumor activity compared to paclitaxel in preclinical models .

Table 1: Comparison of this compound Analog Potency

CompoundPotency (nM)Activity Against Resistant LinesReference
This compoundLowYes
6-epi-DictyostatinSuperiorYes
25,26-Dihydrothis compoundComparableYes

This compound and its analogs have demonstrated significant antiproliferative activities across various cancer cell lines. For instance, studies have indicated that both this compound and its analogs can induce mitotic arrest and promote tubulin assembly in vitro . The ability to synergize with existing chemotherapeutics like paclitaxel further enhances their therapeutic potential.

Pharmacokinetics and Brain Penetration

One of the notable pharmacokinetic properties of this compound is its prolonged retention in the brain compared to plasma. This characteristic is particularly advantageous for treating central nervous system diseases, such as tauopathies. In animal models, this compound showed sustained levels in brain tissue after administration, suggesting a potential for long-lasting effects on microtubule stabilization within the central nervous system .

Table 2: Pharmacokinetic Properties of this compound

Time (h)Brain Concentration (nM)Plasma Concentration (nM)
4412 ± 5483 ± 4
16383 ± 8777 ± 5

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Breast Cancer Models : In xenograft studies involving human breast cancer cells (MDA-MB-231), this compound exhibited antitumor efficacy superior to that of paclitaxel at doses that did not result in significant toxicity .
  • Taxane-Resistant Cell Lines : this compound has been shown to retain activity against cell lines resistant to both paclitaxel and epothilone B, underscoring its potential as an alternative treatment option for resistant cancers .

類似化合物との比較

Discodermolide

Structural and Mechanistic Similarities

  • Both dictyostatin and discodermolide adopt a bioactive U-shaped conformation in solution, enabling similar interactions with β-tubulin .
  • They retain activity against taxane-resistant cancer cell lines, suggesting overlapping but non-identical binding modes .

Key Differences

  • Brain Penetration : this compound exhibits superior brain exposure (AUC0.5–16h = 6,245 nM·h) compared to discodermolide (AUC0.25–4h = 112 nM·h) . This is attributed to this compound’s macrocyclic structure, which enhances CNS retention .
  • Pharmacokinetics (PK) : this compound has a slower plasma clearance and higher plasma-to-brain ratio (0.26 for discodermolide vs. sustained brain levels for this compound) .
  • Hybrid Compounds : Hybridization of discodermolide and this compound yielded a chimera with one-third the potency of discodermolide, highlighting structural nuances critical for activity .

Epothilones (e.g., Epothilone D, EpoD)

Shared Mechanisms

  • Both stabilize MTs by binding to the taxane site and show efficacy in tauopathy models .
  • This compound and EpoD exhibit prolonged brain retention, with this compound maintaining higher concentrations (∼400 nM at 16 h post-dose) .

Divergent Properties

  • Potency : In cell-based assays, this compound induced greater acetylated α-tubulin (AcTub) elevation at 10 nM than EpoD .
  • Toxicity : EpoD has a better safety profile in mice; this compound causes gastrointestinal complications at doses >0.3 mg/kg .
  • Clinical Potential: EpoD advanced to clinical trials, while this compound’s complex synthesis and toxicity hinder development .

Taxanes (e.g., Paclitaxel)

Functional Overlap

  • Both classes stabilize MTs, but this compound and discodermolide displace paclitaxel from MTs, indicating competitive binding .

Advantages of this compound

  • Resistance Overcoming : this compound retains potency against paclitaxel-resistant cells (e.g., NCI/ADR-Res) .
  • Brain Efficacy : Unlike taxanes, this compound achieves therapeutic CNS concentrations, making it viable for neurodegenerative diseases .

Data Tables

Table 1. Pharmacokinetic Comparison of this compound and Epothilone D in Mice

Parameter This compound (5 mg/kg) Epothilone D (5 mg/kg)
Plasma AUC (nM·h) 5,536 4,200
Brain AUC (nM·h) 6,245 3,980
Brain Concentration at 16h ∼400 nM ∼250 nM

Table 2. Antiproliferative Activity Against Cancer Cell Lines

Compound P388 Leukemia (ED50, nM) MDA-MB-231 Breast Cancer (IC50, nM) Taxane-Resistant Cells (IC50, nM)
This compound 0.38 1.2 2.5
Discodermolide 1.5 3.8 5.0
25,26-Dihydrothis compound 0.9 1.5 3.0
Paclitaxel 4.2 6.7 >100

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。